N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide
Description
N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that features both indazole and oxazole moieties. These structural motifs are known for their significant biological activities and have been extensively studied in medicinal chemistry. The compound’s unique structure makes it a potential candidate for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-4-11(16-18-7)12(17)14-9-2-3-10-8(5-9)6-13-15-10/h2-6H,1H3,(H,13,15)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGULGCHXDRSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the formation of the indazole and oxazole rings followed by their coupling. One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The oxazole ring can be synthesized via the cyclization of α-haloketones with amides . The final coupling step involves the reaction of the indazole derivative with the oxazole derivative under suitable conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are often employed to achieve efficient synthesis . Solvent-free and catalyst-free conditions are also explored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(1H-indazol-5-yl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combined indazole and oxazole moieties, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity for certain targets, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
